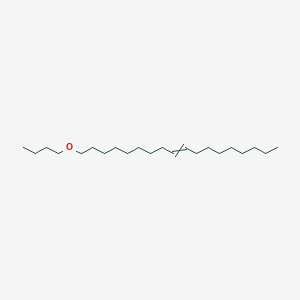
1-Butoxyoctadec-9-ene
Description
1-Butoxyoctadec-9-ene is an organic compound with the molecular formula C22H44O It is characterized by a long hydrocarbon chain with a butoxy group attached to the ninth carbon of an octadecene backbone
Properties
CAS No. |
73962-03-5 |
|---|---|
Molecular Formula |
C22H44O |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
1-butoxyoctadec-9-ene |
InChI |
InChI=1S/C22H44O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-23-21-6-4-2/h12-13H,3-11,14-22H2,1-2H3 |
InChI Key |
FOKOVFAYBLIOKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxyoctadec-9-ene can be synthesized through the etherification of 1-octadecene with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process includes the purification of the final product through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxyoctadec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond in the octadecene backbone to a single bond, resulting in a saturated ether.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-Butoxyoctadec-9-ene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of lipid membranes and their interactions with other biomolecules.
Medicine: Research into its potential use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butoxyoctadec-9-ene involves its interaction with various molecular targets The butoxy group can participate in hydrogen bonding and van der Waals interactions, while the long hydrocarbon chain can embed into lipid bilayers, affecting membrane fluidity and permeability
Comparison with Similar Compounds
1-Octadecene: A hydrocarbon with a similar backbone but lacking the butoxy group.
1-Butoxyhexadecane: A similar ether with a shorter hydrocarbon chain.
1-Butoxydecane: Another ether with an even shorter chain.
Uniqueness: 1-Butoxyoctadec-9-ene is unique due to its specific combination of a long hydrocarbon chain and a butoxy group, which imparts distinct chemical and physical properties. This combination allows it to interact with lipid membranes and other hydrophobic environments in ways that similar compounds with shorter chains or different functional groups cannot.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


